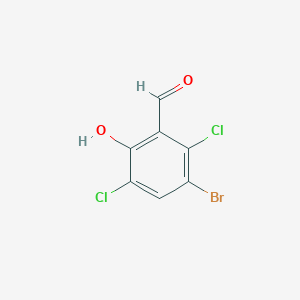
3-Bromo-2,5-dichloro-6-hydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2,5-dichloro-6-hydroxybenzaldehyde is a chemical compound with the molecular formula C7H3BrCl2O2 and a molecular weight of 269.9 g/mol . It is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a benzaldehyde core. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,5-dichloro-6-hydroxybenzaldehyde typically involves the bromination and chlorination of hydroxybenzaldehyde derivatives. One common method includes the bromination of 4-hydroxybenzaldehyde to form 3-bromo-4-hydroxybenzaldehyde, followed by chlorination to introduce the chlorine atoms at the 2 and 5 positions . The reaction conditions often involve the use of bromine and chlorine gas in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2,5-dichloro-6-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: 3-Bromo-2,5-dichloro-6-hydroxybenzoic acid.
Reduction: 3-Bromo-2,5-dichloro-6-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Bromo-2,5-dichloro-6-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of 3-Bromo-2,5-dichloro-6-hydroxybenzaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of multiple halogen atoms and a hydroxyl group suggests that it may engage in hydrogen bonding and halogen bonding interactions with biological macromolecules. These interactions could potentially modulate enzyme activity, receptor binding, and signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-hydroxybenzaldehyde: Lacks the additional chlorine atoms, making it less reactive in certain substitution reactions.
3,5-Dichloro-2-hydroxybenzaldehyde: Lacks the bromine atom, which may affect its biological activity and reactivity.
3-Bromo-5-chloro-2-hydroxybenzaldehyde: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.
Uniqueness
3-Bromo-2,5-dichloro-6-hydroxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The combination of bromine, chlorine, and hydroxyl groups makes it a versatile compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C7H3BrCl2O2 |
|---|---|
Peso molecular |
269.90 g/mol |
Nombre IUPAC |
3-bromo-2,5-dichloro-6-hydroxybenzaldehyde |
InChI |
InChI=1S/C7H3BrCl2O2/c8-4-1-5(9)7(12)3(2-11)6(4)10/h1-2,12H |
Clave InChI |
KUNXCYQQIAUWBP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Br)Cl)C=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


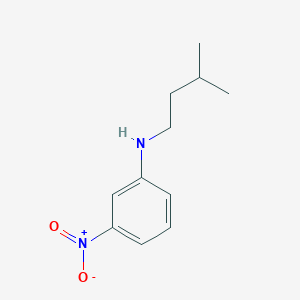
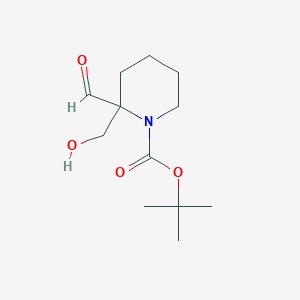
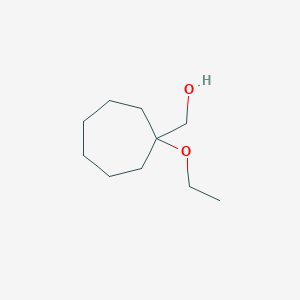
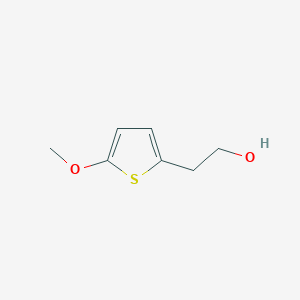
![tert-Butyl 2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13302996.png)
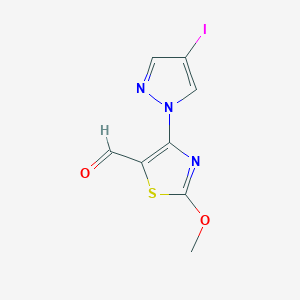
![3-[(1,2,3-Thiadiazol-4-ylmethyl)amino]benzonitrile](/img/structure/B13302999.png)
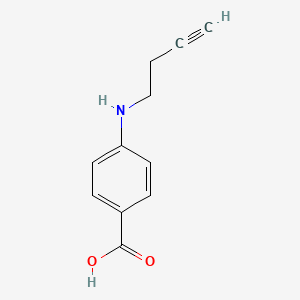
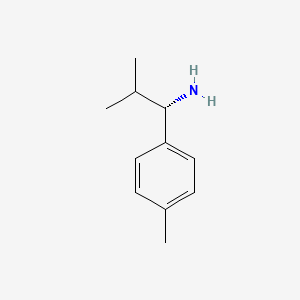

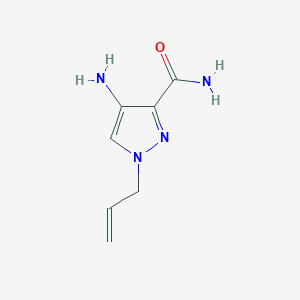
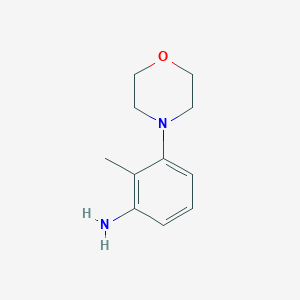
![2-chloro-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13303034.png)
![Tert-butyl 2-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2h)-yl)propanoate](/img/structure/B13303042.png)
